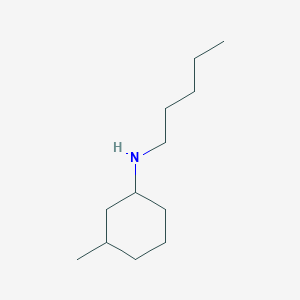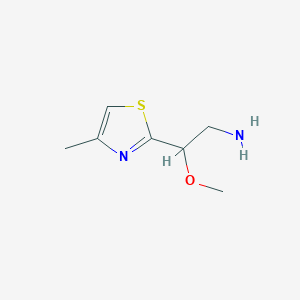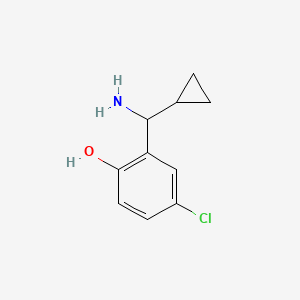
3-methyl-N-pentylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-pentylcyclohexan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This particular compound features a cyclohexane ring substituted with a methyl group and a pentylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-pentylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide, followed by reductive amination. The general steps are as follows:
Alkylation: Cyclohexanone is reacted with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to form 3-methylcyclohexanone.
Reductive Amination: The 3-methylcyclohexanone is then subjected to reductive amination with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-pentylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acid chlorides or anhydrides are used in the presence of a base (e.g., pyridine) to form amides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted products.
Scientific Research Applications
3-methyl-N-pentylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-pentylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.
N-methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.
N-pentylcyclohexylamine: Similar structure but without the methyl group on the cyclohexane ring.
Uniqueness
3-methyl-N-pentylcyclohexan-1-amine is unique due to the presence of both a methyl group and a pentylamine group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
3-methyl-N-pentylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-4-5-9-13-12-8-6-7-11(2)10-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
MKQYLHQDVAUFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CCCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13300241.png)
![N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13300248.png)






amine](/img/structure/B13300290.png)




![1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13300312.png)
